molecular formula C31H35NO7 B13750127 [(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate

[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate

Cat. No.: B13750127
M. Wt: 533.6 g/mol
InChI Key: MXDMNWAHROTMFX-ZUAUHJCMSA-N
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Description

The compound [(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[96201,805,1707,1609,14014,18]nonadecan-3-yl] benzoate is a complex organic molecule characterized by its intricate heptacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core heptacyclic structure, followed by the introduction of various functional groups through selective reactions. Common reagents used in these steps include acetic anhydride for acetylation, and specific catalysts to facilitate the formation of the heptacyclic framework.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify its functional groups.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the acetoxy groups can result in the formation of esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, [(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[96201,805,1707,1609,14014,18]nonadecan-3-yl] benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its complex structure and functional groups may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of significant interest. Researchers investigate its effects on various biological pathways to determine its efficacy and safety as a therapeutic agent.

Industry

In the industrial sector, [(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of high-performance materials and advanced chemical processes.

Mechanism of Action

The mechanism of action of [(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate lies in its specific arrangement of functional groups and its heptacyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H35NO7

Molecular Weight

533.6 g/mol

IUPAC Name

[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate

InChI

InChI=1S/C31H35NO7/c1-14-10-30-11-18-24-29(4)12-19(39-28(36)17-8-6-5-7-9-17)27(38-16(3)34)31(24)25(30)23(37-15(2)33)20(14)22(35)21(30)26(31)32(18)13-29/h5-9,18-27,35H,1,10-13H2,2-4H3/t18?,19-,20-,21-,22-,23?,24?,25?,26+,27+,29-,30?,31+/m0/s1

InChI Key

MXDMNWAHROTMFX-ZUAUHJCMSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](C[C@]2(CN3[C@H]4[C@]15C2C3CC67[C@H]4[C@H]([C@@H](C(C56)OC(=O)C)C(=C)C7)O)C)OC(=O)C8=CC=CC=C8

Canonical SMILES

CC(=O)OC1C2C(C3C4C56C1C3(CC7C5C(CC(C6OC(=O)C)OC(=O)C8=CC=CC=C8)(CN74)C)CC2=C)O

Origin of Product

United States

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